Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate
Overview
Description
Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate is an organic compound with the molecular formula C15H17NO5. This compound is characterized by the presence of a cyano group, a diethoxyphenyl group, and an oxopropanoate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate typically involves the reaction of 3,4-diethoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The diethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3-(3,4-dimethoxyphenyl)-2-oxopropanoate: Similar structure but with methoxy groups instead of diethoxy groups.
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)-2-butenoate: Similar structure but with a butenoate group instead of an oxopropanoate group.
Uniqueness
Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The compound’s specific structure allows for unique interactions in chemical and biological systems, making it valuable for research and industrial applications.
Properties
IUPAC Name |
methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-4-20-12-7-6-10(8-13(12)21-5-2)11(9-16)14(17)15(18)19-3/h6-8,11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROUHNMTUIUODM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C#N)C(=O)C(=O)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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